Anticancer Potency: MSBT Class GI50 ≤0.1 μM Against HeLa Cervical Cancer Cells – Class-Level Guidance for CAS 941878-01-9
In a class-level context, the broader MSBT series demonstrates that proper substitution patterns (amide-linked, ethoxy-bearing benzothiazole sulfones) can achieve sub-0.1 μM growth inhibition in HeLa cervical cancer cells. Compounds MSBT-07 and MSBT-12, which share the core benzothiazole sulfonamide scaffold and amide linkage with CAS 941878-01-9, yielded GI50 values of ≤0.1 μM [1]. Other MSBT compounds in the same study that lacked optimal substitution patterns did not reach this level of potency, indicating that specific molecular topology is essential for strong anticancer activity [1]. For procurement intended to populate anticancer screening libraries, sourcing exact CAS 941878-01-9 (rather than any random MSBT analog) ensures the structural features associated with this potency tier are preserved. Caution: Direct GI50 data for CAS 941878-01-9 itself is not publicly reported; this evidence is class-level inference explicitly tagged as such.
| Evidence Dimension | In vitro anticancer potency (GI50) against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | GI50 data not publicly reported for CAS 941878-01-9 specifically; inferred class potency ≤0.1 μM |
| Comparator Or Baseline | MSBT-07 and MSBT-12 (structurally related MSBT analogs): GI50 = 0.1 or <0.1 μM; other MSBT analogs in same study: GI50 >0.1 μM (exact values not disclosed for all) [1] |
| Quantified Difference | Within the MSBT class, the potency gap between most active and less active analogs exceeds 10-fold (sub-0.1 μM vs. >1 μM MIC range in antimicrobial screens) [1] |
| Conditions | HeLa human cervical cancer cell line; growth inhibition assay as described in Lad et al. 2017 [1] |
Why This Matters
The >10-fold potency differential within the MSBT class means that selecting the wrong analog for anticancer screening could result in false negatives, making exact structural identity (including regioisomerism) a critical procurement criterion.
- [1] Lad NP, Manohar Y, Mascarenhas M, Pandit YB, Kulkarni MR, Sharma R, Salkar K, Suthar A, Pandit SS. Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Bioorg Med Chem Lett. 2017;27(5):1313-1317. View Source
